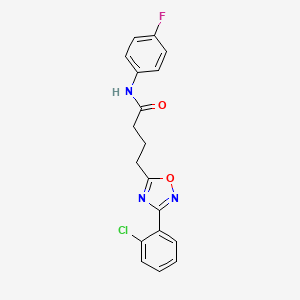
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide is a compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound is a member of the oxadiazole family and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide involves the inhibition of cyclooxygenase-2 (COX-2) enzymes. COX-2 enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX-2 enzymes, the compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
The compound has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, it has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. The compound has also been found to increase the levels of antioxidants in the body, which can help to protect against oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide in lab experiments is its ability to selectively inhibit COX-2 enzymes. This allows researchers to study the specific effects of COX-2 inhibition without affecting other pathways. Additionally, the compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using the compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research involving 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide. One area of research could focus on the compound's potential applications in the treatment of cancer. Studies have shown that the compound has anti-tumor properties and could be used in combination with other drugs to enhance their effectiveness. Another area of research could focus on the compound's potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Studies have shown that the compound has neuroprotective properties and could be used to prevent or slow the progression of these diseases. Finally, future research could focus on developing new synthesis methods for the compound that could improve its solubility and make it easier to administer in lab experiments.
Conclusion
In conclusion, 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide is a compound that has potential applications in medical research. The compound has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential applications in the treatment of various diseases. Further research is needed to explore the compound's full potential and to develop new synthesis methods that could improve its solubility and make it easier to administer in lab experiments.
Synthesis Methods
The synthesis of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)butanamide can be achieved using various methods. One of the most common methods involves the reaction of 2-chlorobenzohydrazide with 4-fluorobutyryl chloride in the presence of triethylamine. The resulting compound is then reacted with cyanogen bromide and sodium azide to produce the oxadiazole ring. The final product is obtained by reacting the oxadiazole with butanoyl chloride.
Scientific Research Applications
The compound has been extensively studied for its potential applications in medical research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been shown to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2/c19-15-5-2-1-4-14(15)18-22-17(25-23-18)7-3-6-16(24)21-13-10-8-12(20)9-11-13/h1-2,4-5,8-11H,3,6-7H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPLWLZMVNDMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

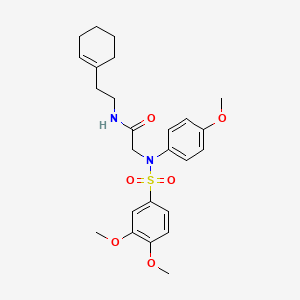
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7704863.png)
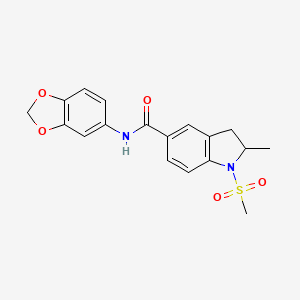
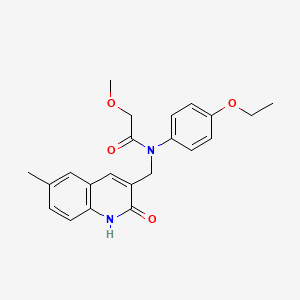
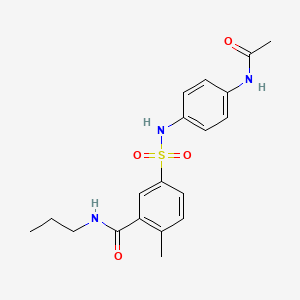
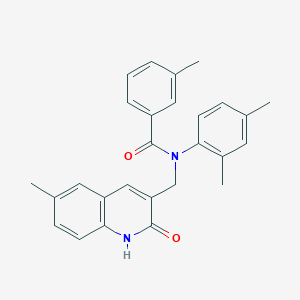
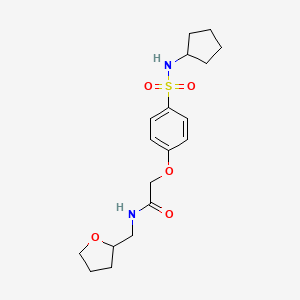
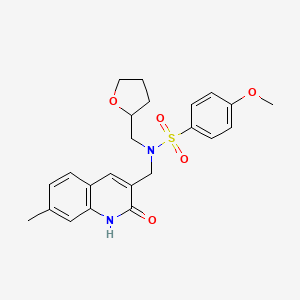


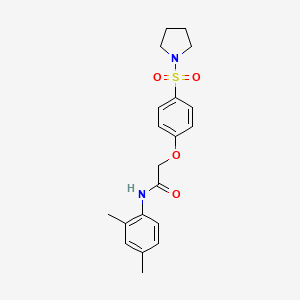


![4-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704963.png)